molecular formula C7H12F2O B1457630 2-(2,2-Difluorocyclopentyl)ethan-1-ol CAS No. 1557630-20-2

2-(2,2-Difluorocyclopentyl)ethan-1-ol

Cat. No.: B1457630
CAS No.: 1557630-20-2
M. Wt: 150.17 g/mol
InChI Key: UWVJZIWXTUZQFQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)ethan-1-ol is a useful research compound. Its molecular formula is C7H12F2O and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,2-Difluorocyclopentyl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,2-Difluorocyclopentyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluorocyclopentyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)4-1-2-6(7)3-5-10/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVJZIWXTUZQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557630-20-2
Record name 2-(2,2-difluorocyclopentyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(2,2-Difluorocyclopentyl)ethan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluorocyclopentyl group, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that 2-(2,2-Difluorocyclopentyl)ethan-1-ol exhibits a range of biological activities, including antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Research has demonstrated that 2-(2,2-Difluorocyclopentyl)ethan-1-ol possesses significant antimicrobial activity against various bacterial strains. A study conducted by found that the compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of 2-(2,2-Difluorocyclopentyl)ethan-1-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have shown that 2-(2,2-Difluorocyclopentyl)ethan-1-ol exhibits cytotoxic effects against various cancer cell lines. A notable study reported its efficacy in inducing apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HT-2920
HeLa25

The mechanism by which 2-(2,2-Difluorocyclopentyl)ethan-1-ol exerts its biological effects is still under investigation. Preliminary findings suggest that the difluorocyclopentyl moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the alcohol functional group may participate in hydrogen bonding with proteins and nucleic acids, further modulating biological activity.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to 2-(2,2-Difluorocyclopentyl)ethan-1-ol. For instance, a study published in a peer-reviewed journal highlighted the compound's role in inhibiting tumor growth in animal models when administered alongside standard chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Difluorocyclopentyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluorocyclopentyl)ethan-1-ol

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